2-(Methylthio)oxazolo[4,5-b]pyridine
Overview
Description
2-(Methylthio)oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C(_7)H(_6)N(_2)OS. This compound features a fused ring system combining an oxazole and a pyridine ring, with a methylthio group attached to the oxazole ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Scientific Research Applications
2-(Methylthio)oxazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of novel materials and as a building block in the synthesis of dyes and pigments.
Safety and Hazards
Mechanism of Action
Mode of Action
It has been mentioned that a palladium-catalyzed direct c–h bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent c–h bond functionalization at the c-2 position of the oxazole unit with various (hetero)aryl iodides .
Pharmacokinetics
It is known that the compound has a molecular weight of 1662 , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction conditions often require heating to facilitate the formation of the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the heterocyclic system.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)oxazole: Lacks the fused pyridine ring, making it less rigid and potentially less selective in biological applications.
2-(Methylthio)pyridine: Lacks the oxazole ring, which may reduce its ability to interact with certain biological targets.
5-Methyl-2-(Methylthio)oxazolo[5,4-b]pyridine: A structural isomer with different positioning of the methyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
2-(Methylthio)oxazolo[4,5-b]pyridine is unique due to its fused ring system, which provides a rigid and planar structure. This rigidity can enhance its binding affinity and selectivity for certain biological targets, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-11-7-9-6-5(10-7)3-2-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIIIUMBUSZYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377296 | |
Record name | 2-(Methylthio)oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-95-2 | |
Record name | 2-(Methylthio)oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfanyl)-[1,3]oxazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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